3-[(Oxan-4-yl)amino]propan-1-ol
Description
3-[(Oxan-4-yl)amino]propan-1-ol is a γ-amino alcohol derivative characterized by a propan-1-ol backbone substituted with an oxan-4-yl (tetrahydropyran-4-yl) amino group. Its molecular formula is C₈H₁₇NO₂, with a molecular weight of 159.22 g/mol (calculated from ). The compound’s SMILES string is OCCCNC1CCOCC1, and its InChI key is JXQZQKZQKZQKZQ-UHFFFAOYSA-N. Predicted collision cross-section (CCS) values for various adducts range between 135.9–144.9 Ų, suggesting moderate molecular size and polarity .
Properties
Molecular Formula |
C8H17NO2 |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
3-(oxan-4-ylamino)propan-1-ol |
InChI |
InChI=1S/C8H17NO2/c10-5-1-4-9-8-2-6-11-7-3-8/h8-10H,1-7H2 |
InChI Key |
HZTDXBCIFQPDQA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1NCCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Oxan-4-yl)amino]propan-1-ol typically involves the reaction of oxane derivatives with amino alcohols under controlled conditions. One common method involves the nucleophilic substitution reaction where an oxane derivative reacts with 3-aminopropanol in the presence of a suitable catalyst . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of 3-[(Oxan-4-yl)amino]propan-1-ol follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to enhance the reaction efficiency and product purity. The reaction mixture is typically subjected to distillation and purification steps to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
3-[(Oxan-4-yl)amino]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol chain can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols with different oxidation states.
Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-[(Oxan-4-yl)amino]propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(Oxan-4-yl)amino]propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity and function. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physicochemical, and biological features of 3-[(Oxan-4-yl)amino]propan-1-ol and related γ-amino alcohol derivatives:
Key Findings :
This contrasts with lipophilic groups like chlorophenyl or fluorinated alkyl chains (), which may improve membrane permeability but reduce aqueous solubility.
Biological Activity: CGP60474 () demonstrates that pyrimidine-pyridine scaffolds enable ATP-competitive kinase inhibition, though activity depends on conformational preferences (cis vs. trans). The absence of an aromatic scaffold in 3-[(Oxan-4-yl)amino]propan-1-ol may limit kinase targeting but could favor other mechanisms. Thienopyrimidine derivatives () show cytotoxicity against colorectal and breast cancer cells, suggesting that bulky heterocyclic substituents enhance anticancer activity.
Synthetic Accessibility :
- Propan-1-ol derivatives are commonly synthesized via nucleophilic substitution (e.g., ), where amines react with halides or activated pyridines. The oxan-4-yl group’s synthesis likely involves similar amination steps with tetrahydropyran-4-amine.
Physicochemical Properties: The predicted CCS of 3-[(Oxan-4-yl)amino]propan-1-ol (135.9–144.9 Ų) is comparable to other propan-1-ol derivatives, indicating similar chromatographic behavior. However, its lower molecular weight (159.22 g/mol) may confer advantages in drug-likeness over heavier analogs like the quinoline derivative (236.7 g/mol) .
Biological Activity
3-[(Oxan-4-yl)amino]propan-1-ol is a compound of increasing interest in the fields of medicinal chemistry and biochemistry. Its unique structural features, which include an oxane ring and an amino alcohol moiety, contribute to its diverse biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies and providing insights into its potential applications.
Chemical Structure and Properties
3-[(Oxan-4-yl)amino]propan-1-ol is characterized by the following structural features:
- Molecular Formula : CHNO
- Functional Groups : Amino group (-NH), Hydroxyl group (-OH), and Oxane ring.
These functional groups enable the compound to engage in various chemical interactions, influencing its biological activity.
The mechanism by which 3-[(Oxan-4-yl)amino]propan-1-ol exerts its biological effects involves interactions with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions, leading to alterations in enzymatic activity and receptor function. This interaction is crucial for its potential therapeutic applications in drug development and biochemical research .
Biological Activities
Research indicates that 3-[(Oxan-4-yl)amino]propan-1-ol exhibits several biological activities:
- Enzyme Modulation : The compound has been shown to influence enzyme kinetics, potentially acting as an inhibitor or activator depending on the context .
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity, making it a candidate for developing new antibiotics .
- Neuroprotective Effects : Some investigations indicate potential neuroprotective properties, possibly through modulation of neurotransmitter systems .
Case Studies
A series of studies have explored the biological implications of 3-[(Oxan-4-yl)amino]propan-1-ol:
- Antimicrobial Activity : In a study assessing various derivatives of amino alcohols, 3-[(Oxan-4-yl)amino]propan-1-ol demonstrated significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .
- Enzyme Interaction : Research focusing on enzyme-substrate interactions revealed that this compound could modulate the activity of certain enzymes involved in metabolic pathways, indicating its utility in biochemical research .
- Neuroprotective Studies : In animal models, administration of 3-[(Oxan-4-yl)amino]propan-1-ol showed promising results in reducing oxidative stress markers, highlighting its potential for treating neurodegenerative diseases .
Comparative Analysis
To understand the uniqueness of 3-[(Oxan-4-yl)amino]propan-1-ol relative to similar compounds, a comparison is provided below:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Amino-propan-1-alcohol | Lacks oxane structure | More hydrophilic, less versatile |
| 2-Amino-propanol | No oxane ring | Simpler structure, limited applications |
| 3-(oxan-4-yloxy)propanol | Contains ether linkage | Different reactivity profile |
The presence of both an amino group and an oxane ring in 3-[(Oxan-4-yyl)amino]propan-1-ol distinguishes it from these compounds, contributing to its unique biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
